Methyl 2-[4-(2-amino-5-methylphenoxy)phenyl]-acetate
Description
Methyl 2-[4-(2-amino-5-methylphenoxy)phenyl]-acetate (CAS sc-328281) is a synthetic organic compound with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol. Its structure comprises a central phenyl ring connected via an ether linkage to a 2-amino-5-methylphenoxy group, with an acetylated methyl ester at the para position (SMILES: CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)CC(=O)OC) .
Properties
IUPAC Name |
methyl 2-[4-(2-amino-5-methylphenoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-14(17)15(9-11)20-13-6-4-12(5-7-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHYLLOSBDBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-amino-5-methylphenoxy)phenyl]-acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-methylphenol with 4-bromophenylacetic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-amino-5-methylphenoxy)phenyl]-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding alcohols .
Scientific Research Applications
Methyl 2-[4-(2-amino-5-methylphenoxy)phenyl]-acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-amino-5-methylphenoxy)phenyl]-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate
CAS 5348-50-5 shares the same molecular formula (C₁₆H₁₇NO₃) but differs in the substituent positions: the amino group is at the 4-position and the methyl group at the 3-position of the phenoxy ring, compared to the 2-amino-5-methyl configuration in the main compound. This positional isomerism impacts physicochemical properties:
- Solubility: The 2-amino-5-methyl isomer may exhibit lower aqueous solubility due to reduced hydrogen-bonding capacity compared to the 4-amino-3-methyl isomer, where the amino group’s orientation facilitates stronger intermolecular interactions .
- Reactivity: The 2-amino group in the main compound could enhance nucleophilicity, making it more reactive in coupling reactions, whereas the 4-amino isomer may favor electrophilic substitutions .
Halogenated Derivatives
lists analogs with halogen substituents (e.g., bromo, chloro, fluoro) at the 4-position of the phenoxy ring, such as Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]-acetate (sc-328277). Key differences include:
- Molecular Weight : Halogenation increases molecular weight (e.g., +79.9 g/mol for bromine), altering pharmacokinetic profiles.
| Property | Main Compound | 4-Bromo Analog | 4-Chloro Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 271.31 | 351.21 | 306.76 |
| Substituent Effects | -NH₂ (electron-donating) | -Br (electron-withdrawing) | -Cl (electron-withdrawing) |
| Potential Applications | Intermediate | Lead compound optimization | Antimicrobial candidates |
Benzimidazole-Based Esters
Ethyl 2-[4-(dimethylamino)phenyl]-1-phenyl-1H-benzimidazole-5-carboxylate (–7) introduces a benzimidazole core, diverging significantly:
- Structural Complexity : The benzimidazole ring enhances rigidity and planar geometry, favoring interactions with biological targets like enzymes or DNA.
- Bioactivity: Benzimidazoles are known for anti-inflammatory, anthelmintic, and anti-HIV properties, whereas the main compound’s simpler structure may limit such broad activity .
Biological Activity
Methyl 2-[4-(2-amino-5-methylphenoxy)phenyl]-acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H17NO3
- Molecular Weight : 271.31 g/mol
- Structural Features : The compound features an amino group and a phenoxy group, which contribute to its unique chemical behavior and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to diverse biological effects. The exact mechanisms depend on the context of use, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signal transduction processes.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests have shown that the compound has cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of less than 10 µM against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <10 |
| PC-3 | <10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values were not detailed in the available literature .
Case Studies and Research Findings
- Study on Anticancer Mechanisms :
- Metabolic Pathways :
-
In Vivo Studies :
- Although in vitro studies provide valuable insights, further in vivo studies are necessary to confirm the therapeutic potential and safety profile of this compound.
Q & A
Q. What are the key synthetic pathways for Methyl 2-[4-(2-amino-5-methylphenoxy)phenyl]-acetate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, methyl 2-chloroacetate can react with 4-(2-amino-5-methylphenoxy)phenol derivatives in acetonitrile using K₂CO₃ as a base at 60°C for 12 hours . Optimization includes adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature control to minimize side reactions, and stoichiometric ratios of reactants. Catalytic agents like phase-transfer catalysts may enhance yields. Purity is often verified via HPLC and mass spectrometry.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
X-ray diffraction (XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods in SHELXS and refinement via SHELXL . Disordered regions require constraints (e.g., DFIX, ISOR). ORTEP-3 is used for graphical representation of thermal ellipsoids . For high-resolution data, anisotropic displacement parameters (ADPs) improve accuracy.
Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?
- FT-IR : Confirms ester (C=O stretch ~1730 cm⁻¹) and aromatic amine (N-H stretch ~3400 cm⁻¹).
- ¹H/¹³C NMR : Methyl ester protons appear as a singlet (~3.6–3.8 ppm), while aromatic protons show splitting patterns dependent on substitution .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 285.12 for C₁₆H₁₅NO₃⁺).
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in this compound, particularly in the phenoxy moiety?
Disorder in the phenoxy group arises from rotational flexibility. Strategies include:
Q. What methodologies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Discrepancies in bioactivity may stem from:
- Solubility differences : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with cellular uptake .
- Metabolic stability : Incubate with liver microsomes to identify degradation pathways.
- Target selectivity : Employ competitive binding assays (e.g., SPR) against related receptors .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes like cyclooxygenase-2 (COX-2), using the amino-phenoxy group as a hydrogen bond donor .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl) with inhibitory potency .
Q. What strategies mitigate side reactions during the synthesis of derivatives, such as ester hydrolysis or amine oxidation?
- Protective groups : Use Boc or Fmoc for the amine to prevent oxidation during coupling .
- Low-temperature conditions : Conduct reactions under N₂ at –20°C to suppress hydrolysis of the methyl ester .
- Additives : Include radical scavengers (e.g., BHT) in free-radical-prone reactions .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Dose-response curves : Calculate IC₅₀ values in triplicate, normalizing to controls (e.g., DMSO).
- Cell-specific metabolism : Compare CYP450 expression profiles (e.g., HepG2 vs. HEK293) via qPCR .
- Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic effects .
Q. What statistical approaches validate crystallographic data quality?
- R-factors : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-quality datasets .
- Goodness-of-fit (GOF) : Target GOF ≈ 1.0; deviations indicate over-parameterization .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π) to validate packing motifs .
Methodological Recommendations
Q. Advanced Purification Techniques
Q. Handling Air-Sensitive Intermediates
- Schlenk line techniques : Purge reaction vessels with argon before adding moisture-sensitive reagents .
- Glovebox synthesis : For boron-containing derivatives (e.g., Suzuki-Miyaura coupling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
